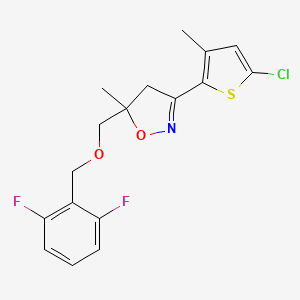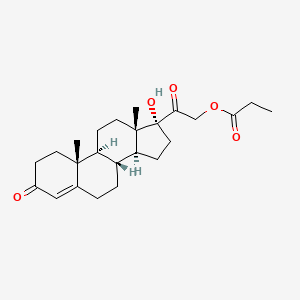
Cortexolone-21-propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cortexolone-21-propionate is synthesized through esterification of cortexolone. The process involves the reaction of cortexolone with propionic anhydride in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Cortexolone-21-propionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acid chlorides and anhydrides are commonly used for ester substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various esters depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Cortexolone-21-propionate has a wide range of applications in scientific research:
Wirkmechanismus
Cortexolone-21-propionate exerts its effects by antagonizing androgen receptors. It competes with dihydrotestosterone for binding to androgen receptors in sebaceous glands and hair follicles, thereby inhibiting androgen receptor signaling pathways . This leads to reduced sebum production and inflammation, making it effective in treating acne . Additionally, it has been shown to reduce the production of prostaglandin D2 and interleukin 6, further contributing to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Cortexolone 17α-valerate: Another ester derivative of cortexolone with similar anti-androgenic properties.
Finasteride: A 5α-reductase inhibitor used in the treatment of androgenetic alopecia.
Cyproterone acetate: An anti-androgen used in the treatment of severe acne and hirsutism.
Uniqueness: Cortexolone-21-propionate is unique due to its selective topical activity and minimal systemic effects. Unlike other anti-androgens, it does not interfere with the hormonal environment when applied topically, making it a safer option for long-term use .
Eigenschaften
Molekularformel |
C24H34O5 |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C24H34O5/c1-4-21(27)29-14-20(26)24(28)12-9-19-17-6-5-15-13-16(25)7-10-22(15,2)18(17)8-11-23(19,24)3/h13,17-19,28H,4-12,14H2,1-3H3/t17-,18+,19+,22+,23+,24+/m1/s1 |
InChI-Schlüssel |
WREGFCMXQZDLER-PDUMRIMRSA-N |
Isomerische SMILES |
CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |
Kanonische SMILES |
CCC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



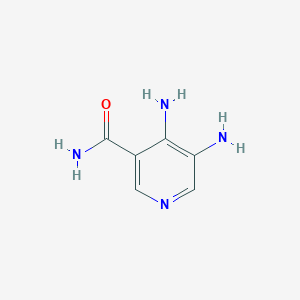
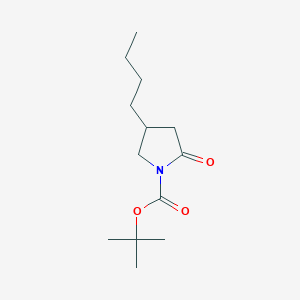
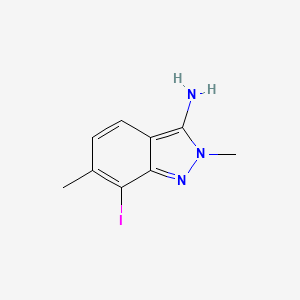
![[1-(4-Aminophenyl)cyclohexyl]methanol](/img/structure/B13845213.png)
![3-[(Cyclopropylmethyl)oxy]-5-(hydroxymethyl)phenol](/img/structure/B13845221.png)




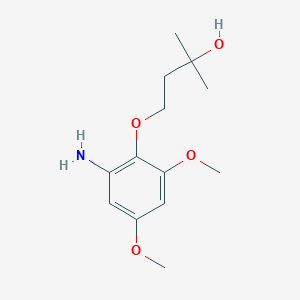
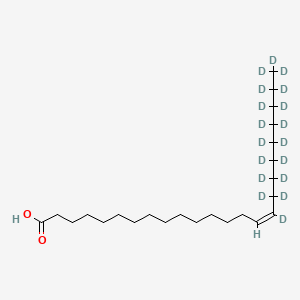
![(R)-N-[(R)-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B13845252.png)
